Validated LC-MS/MS Method Performance Using Regorafenib-d3 as an Internal Standard for Regorafenib and Metabolites
A validated UPLC-MS/MS method using regorafenib-d3 (a structurally similar deuterated analog) as the internal standard demonstrated robust performance for the simultaneous quantification of regorafenib and its metabolites M-2 and M-5 in rat plasma [1]. This method, which is highly relevant to the application of N-Desmethyl Regorafenib-d3, achieved intra-day and inter-day precision and accuracy (CV% and bias%) of less than 15% across the linear ranges, meeting EMA bioanalytical guidelines [1]. The use of a deuterated IS was critical to achieving this level of performance by compensating for matrix effects and recovery variability.
| Evidence Dimension | Method Performance (Precision and Accuracy) |
|---|---|
| Target Compound Data | CV% and bias% < 15% (using regorafenib-d3 as IS) [1] |
| Comparator Or Baseline | EMA Guideline Requirement: CV% and bias% ≤ 15% (≤ 20% at LLOQ) |
| Quantified Difference | Method performance met and was within the regulatory acceptance criteria for bioanalytical method validation. |
| Conditions | UPLC-MS/MS; simultaneous quantification of regorafenib, M-2, and M-5 in rat plasma; linear ranges: 50–8000 ng/mL (REG), 25–2500 ng/mL (M-2), and 25–175 ng/mL (M-5) [1]. |
Why This Matters
This establishes a benchmark that the use of a deuterated internal standard like N-Desmethyl Regorafenib-d3 is a requisite component for achieving the precision and accuracy mandated by global regulatory agencies for pharmacokinetic and therapeutic drug monitoring studies.
- [1] Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats. Scientific Reports. 2026. View Source
